6-Bromothieno[3,2-d]pyrimidine is a heterocyclic compound characterized by a fused thieno and pyrimidine ring system, where bromine is substituted at the sixth position of the thieno ring. Its molecular formula is , and it has a molecular weight of 215.07 g/mol. The compound exhibits significant structural features that contribute to its chemical reactivity and biological activity, making it an important target in medicinal chemistry and organic synthesis.
Research indicates that compounds similar to 6-bromothieno[3,2-d]pyrimidine exhibit various biological activities, including:
The synthesis of 6-bromothieno[3,2-d]pyrimidine typically involves several key steps:
A notable method described includes an efficient four-step synthesis that yields 6-bromo-4-chlorothieno[2,3-d]pyrimidine from bulk chemicals without extensive purification steps .
6-Bromothieno[3,2-d]pyrimidine has several applications, particularly in:
Studies on the interactions of 6-bromothieno[3,2-d]pyrimidine with biological targets have shown that it can bind effectively to certain enzymes and receptors. For instance:
Several compounds share structural similarities with 6-bromothieno[3,2-d]pyrimidine. Here are some notable examples:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 6-Bromo-4-chlorothieno[2,3-d]pyrimidine | 0.85 | Contains both bromine and chlorine substituents |
| 5-Bromothieno[2,3-d]pyrimidine | 0.79 | Bromination at the fifth position |
| 5,6-Dibromothieno[2,3-d]pyrimidine | 0.87 | Dibrominated variant with enhanced reactivity |
| 5-Bromo-4-chlorothieno[2,3-d]pyrimidine | 0.67 | Contains both bromine and chlorine at different positions |
These compounds highlight the versatility of thienopyrimidine derivatives in synthetic chemistry and their potential biological activities. Each variant offers unique properties that may lead to different applications or activities in medicinal chemistry.
The Gewald reaction provides a robust pathway to 2-aminothiophene-3-carboxylates, which serve as key intermediates for constructing the thieno[3,2-d]pyrimidine core. Cyclocondensation of these intermediates with urea derivatives or cyanamide reagents under acidic or basic conditions facilitates annulation of the pyrimidine ring. For example, treatment of 2-amino-5-bromothiophene-3-carboxylate with formamide at elevated temperatures (150–160°C) yields 6-bromothieno[3,2-d]pyrimidin-4(3H)-one through intramolecular cyclization.
Alternative protocols employ thiourea or guanidine hydrochloride in polyphosphoric acid to introduce sulfur or amino groups at the pyrimidine C2 position. A study demonstrated that reacting 2-amino-5-bromothiophene-3-carbonitrile with thiourea in acetic acid generates 6-bromo-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one with 78% yield. Modulating the solvent system (e.g., using dimethylformamide or acetonitrile) and temperature profile (80–120°C) allows fine-tuning of reaction kinetics and product purity.
Table 1: Cyclocondensation Conditions for Thieno[3,2-d]pyrimidine Formation
| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Amino-5-bromothiophene | Formamide | Neat | 160 | 65 |
| 2-Amino-5-bromothiophene | Thiourea | Acetic acid | 100 | 78 |
| 2-Amino-5-bromothiophene | Guanidine HCl | DMF | 120 | 72 |
Regioselective bromination of the thieno[3,2-d]pyrimidine scaffold typically targets the C6 position due to its inherent electronic activation. Direct bromination using bromine in dichloromethane or N-bromosuccinimide (NBS) in dimethyl sulfoxide achieves selective substitution. For instance, NBS-mediated bromination of thieno[3,2-d]pyrimidin-4(3H)-one in tetrahydrofuran at 0°C affords 6-bromothieno[3,2-d]pyrimidin-4(3H)-one with 89% yield and >95% regioselectivity.
Electrophilic aromatic substitution mechanisms dominate these reactions, with the thiophene ring’s electron-rich C6 position favoring electrophile attack. Computational studies corroborate the enhanced nucleophilicity at C6, attributed to resonance stabilization from the adjacent pyrimidine nitrogen. Alternatives like dibromoisocyanuric acid in trifluoroacetic acid enable bromination under milder conditions (25°C) while maintaining selectivity.
Table 2: Brominating Agents and Regioselectivity Outcomes
| Brominating Agent | Solvent | Temperature (°C) | Regioselectivity (%) |
|---|---|---|---|
| N-Bromosuccinimide | THF | 0 | 95 |
| Bromine | DCM | 25 | 88 |
| Dibromoisocyanuric Acid | TFA | 25 | 92 |
The 6-bromo substituent serves as a handle for palladium-catalyzed cross-coupling reactions, enabling diversification of the thieno[3,2-d]pyrimidine core. Suzuki-Miyaura couplings with arylboronic acids using tetrakis(triphenylphosphine)palladium(0) in toluene/water mixtures introduce aryl groups at C6 with yields exceeding 85%. For example, coupling 6-bromothieno[3,2-d]pyrimidine with p-tolylboronic acid generates 6-(p-tolyl)thieno[3,2-d]pyrimidine, a precursor for anticancer agents.
Buchwald-Hartwig aminations employing palladium(II) acetate and Xantphos ligand facilitate the introduction of amine functionalities. Reacting 6-bromo derivatives with tert-butylamine in dioxane at 100°C yields N-tert-butyl-6-aminothieno[3,2-d]pyrimidines, which exhibit enhanced solubility for biological screening. Nickel-catalyzed Kumada couplings with Grignard reagents further expand access to alkyl- and alkenyl-substituted analogs.
Table 3: Cross-Coupling Reactions of 6-Bromothieno[3,2-d]pyrimidine
Solid-phase synthesis strategies immobilize thieno[3,2-d]pyrimidine intermediates on Wang or Rink amide resins, enabling rapid parallel synthesis of derivatives. After attaching 6-bromothieno[3,2-d]pyrimidine-2-amine to resin via carbodiimide coupling, sequential Suzuki-Miyaura and amidation reactions introduce diversity at C6 and C2 positions. Cleavage with trifluoroacetic acid yields purified products with >90% purity, as validated by high-performance liquid chromatography.
Automated platforms integrate these steps, generating libraries of 500+ compounds for high-throughput screening. A recent study reported the synthesis of 4-aryloxy-6-aryletherthieno[3,2-d]pyrimidines using this approach, identifying lead compounds with dual-stage antimalarial activity. Microwave-assisted solid-phase reactions further reduce reaction times from hours to minutes, enhancing throughput.
The positioning of substituents on the thienopyrimidine scaffold significantly influences biological activity profiles, with the 6-position demonstrating particular importance for bioactivity enhancement [2]. Research has established that halogenated thieno[3,2-d]pyrimidines exhibit selective antiproliferative properties against cancer cells, with the necessity of specific positional requirements for optimal activity [2]. The 6-bromothieno[3,2-d]pyrimidine structure represents a critical position for halogen substitution, as studies indicate that the 6-position bromine substitution provides enhanced reactivity and biological interactions compared to other positions [7].
Comparative analysis of positional effects reveals that compounds with halogen substitution at the 4-position demonstrate different activity profiles than those substituted at the 6-position [2]. The structure-activity relationship study of halogenated thieno[3,2-d]pyrimidines indicates that the chlorine at the 4-position is necessary for biological activity in certain derivatives, while bromine at the 6-position contributes to enhanced antimicrobial and antifungal properties [2] [7]. Research findings demonstrate that 6-bromothieno[3,2-d]pyrimidine derivatives exhibit selective activity against several fungi, particularly Cryptococcus neoformans strains, which are important fungal pathogens among immunocompromised patients [2].
The impact of substituent positioning extends to kinase inhibition activities, where thienopyrimidines with different substitution patterns show varying degrees of selectivity toward specific kinase targets [8]. Novel classes of thienopyrimidines have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 kinase, with structure-activity relationships demonstrating the critical importance of substituent positioning for achieving desired selectivity profiles [8]. The synthesis and structure-activity relationship of these compounds reveal that successful efforts to diminish epidermal growth factor receptor activity are dependent on specific positional modifications [8].
| Compound | Substitution Pattern | Target | Activity (IC₅₀/MIC) | Selectivity |
|---|---|---|---|---|
| 6-Bromothieno[3,2-d]pyrimidine | 6-Br | S. aureus/C. neoformans | 50 μg/mL | High antifungal |
| 4-Chloro-6-bromothieno[3,2-d]pyrimidine | 4-Cl, 6-Br | Cancer cell lines | Selective activity | Enhanced antiproliferative |
| 2,4-Dichloro-7-bromothieno[3,2-d]pyrimidine | 2,4-Cl₂, 7-Br | MDA-MB-231 | 27.6 μM | Breast cancer specific |
| 7-Bromothieno[3,2-d]pyrimidin-4(3H)-one | 7-Br, 4-oxo | Multiple cancer lines | Submicromolar | Broad spectrum |
The electronic effects of bromine substitution at the 6-position of thieno[3,2-d]pyrimidine significantly influence target binding affinity through multiple mechanisms [11]. Bromine introduction into molecular structures represents an effective drug design strategy that increases therapeutic activity and beneficially affects drug metabolism [11]. The advantages of bromination include enhanced halogen bonding capabilities, which result from the presence of a positively charged region called the sigma-hole in the halogen atom [18].
Halogen bonding interactions formed by bromine atoms are analogous to hydrogen bonding and are driven by anisotropy of electron density on the halogen [18]. The bromine substituent at the 6-position creates directional non-covalent interactions with biological targets, enhancing binding affinity through these specific halogen bonding patterns [11]. Research demonstrates that the heavy atom effect associated with bromine substitution enhances spin-orbit coupling, which can be utilized to increase the effectiveness of certain therapeutic mechanisms [11].
The electronic properties of bromine substitution contribute to enhanced lipophilicity and membrane permeability, factors that are crucial for biological activity [11]. Studies indicate that electron-withdrawing groups, including bromine, can induce radical improvements in hydrogen bond interactions with target proteins [10]. The addition of electron-withdrawing groups to pyrimidine-based compounds has been observed to enhance binding affinity values, with improvements in calculated binding affinity reaching -10.2 kcal/mol compared to unsubstituted analogs [10].
Molecular modeling studies reveal that bromine substitution affects the electronic distribution within the thienopyrimidine scaffold, creating regions of enhanced electron deficiency that facilitate interactions with nucleophilic sites on target proteins [16]. The electron-deficient nature of the 6-position in brominated derivatives makes it susceptible to nucleophilic attack, which can be leveraged in structure-based drug design approaches [16]. These electronic effects translate into measurable improvements in biological activity, with brominated derivatives often demonstrating enhanced potency compared to their non-halogenated counterparts [9].
| Electronic Parameter | 6-Bromothieno[3,2-d]pyrimidine | Unsubstituted Reference | Impact on Binding |
|---|---|---|---|
| Hammett Sigma Value | +0.23 | 0.00 | Electron-withdrawing effect |
| Lipophilicity (cLogP) | Increased by ~0.8 | Baseline | Enhanced membrane penetration |
| Halogen Bond Strength | 2-8 kcal/mol | N/A | Direct target interaction |
| Heavy Atom Effect | Present | Absent | Enhanced spin-orbit coupling |
| Polarizability | High | Moderate | Improved van der Waals interactions |
The comparative analysis between 6-bromothieno[3,2-d]pyrimidine and its thieno[2,3-d]pyrimidine isomer derivatives reveals significant differences in biological activity profiles and target selectivity [13] [24]. Thienopyrimidines exist in three distinct isomeric forms, with thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine representing two of the most medicinally relevant structural variations [24]. The current research demonstrates that thieno[2,3-d]pyrimidine serves as one of the most opulent heterocycles in drug discovery, with broad range of medical applications including anticancer, anti-inflammatory, antimicrobial, and central nervous system protective activities [24].
Structural differences between the isomers result in distinct electronic distributions and hydrogen bonding capabilities [13]. The thieno[3,2-d]pyrimidine isomer demonstrates different ring fusion patterns compared to thieno[2,3-d]pyrimidine, with the former showing thiophene carbon-3 and carbon-2 fused to pyrimidine carbon-5 and carbon-6 positions [13]. This structural variation significantly impacts the spatial arrangement of nitrogen atoms and consequently affects receptor recognition patterns [22].
Research findings indicate that thieno[2,3-d]pyrimidine derivatives exhibit different synthetic accessibility compared to their [3,2-d] counterparts, with established synthetic methods providing higher yields and more straightforward preparation routes [22] [23]. The versatile one-pot synthesis methods developed for both isomeric forms demonstrate that thieno[2,3-d]pyrimidine derivatives can be prepared with yields ranging from 66-99%, while thieno[3,2-d]pyrimidine synthesis requires more complex multi-step procedures [22].
Biological activity comparisons reveal that thieno[2,3-d]pyrimidine derivatives demonstrate enhanced activity against specific bacterial species, with compounds showing good antimicrobial activities against tested microorganisms [23]. In contrast, 6-bromothieno[3,2-d]pyrimidine exhibits broader spectrum antifungal activity, particularly against Cryptococcus neoformans [2]. The structure-activity relationship studies demonstrate that the isomeric differences result in distinct target selectivity profiles, with thieno[2,3-d] derivatives showing preference for adenosine receptor modulation while thieno[3,2-d] derivatives exhibit enhanced kinase inhibitory activities [7] [14].
| Comparative Parameter | 6-Bromothieno[3,2-d]pyrimidine | 6-Bromothieno[2,3-d]pyrimidine | Difference Impact |
|---|---|---|---|
| Ring Fusion Pattern | C3-C2 to C5-C6 | C2-C3 to C4-C5 | Different pharmacophore geometry |
| Primary Targets | Kinase inhibitors, antimicrobials | Adenosine receptor modulators | Distinct biological selectivity |
| Synthetic Accessibility | Moderate complexity | Higher accessibility | Different synthetic strategies |
| Metabolic Stability | Good oxidation resistance | Moderate stability | Varied ADME profiles |
| Water Solubility | Moderate lipophilicity | Higher water solubility | Different formulation requirements |
| Membrane Permeability | Good penetration | Moderate penetration | Distinct bioavailability profiles |
Cytotoxicity evaluations reveal favorable therapeutic indices, with these antimicrobial agents displaying low toxicity against mammalian cells at concentrations of 40 to 50 milligrams per liter and minimal hemolytic activity of 2 to 7 percent [6] [7]. This selectivity profile supports the development of thienopyrimidine scaffolds as promising candidates for novel Gram-positive antibacterial agents.
The adenosine receptor modulation capabilities of 6-bromothieno[3,2-d]pyrimidine derivatives present significant therapeutic opportunities for neurodegenerative diseases, particularly Parkinson disease. Thieno[3,2-d]pyrimidine-4-methanone derivatives have been developed as potent and selective antagonists of the human adenosine A2A receptor, demonstrating therapeutic potential in neurological applications [9].
Research has established that thieno[3,2-d]pyrimidine derivatives function as adenosine A2A receptor antagonists with modest selectivity over A1 receptors [10]. The most potent compounds in this class exhibit activity in haloperidol-induced hypolocomotion models in mice when administered at 30 milligrams per kilogram intraperitoneally, suggesting efficacy in treating motor symptoms associated with Parkinson disease [10].
Structure-activity relationship investigations reveal that modifications at different positions of the thienopyrimidine nucleus significantly impact receptor binding affinity and selectivity. Replacing specific substituents can result in substantial increases in A2A binding affinity, with some derivatives achieving dissociation constants as low as 1.6 nanomolar while maintaining selectivity over A1 receptors [10].
The mechanism of action involves competitive antagonism at adenosine A2A receptors, which are predominantly expressed in the basal ganglia and play crucial roles in motor control. By blocking these receptors, thienopyrimidine derivatives can restore dopaminergic signaling balance and alleviate motor symptoms characteristic of neurodegenerative conditions [10].
Pyrimidine analogues have gained substantial attention for neurodegenerative disease management due to their prominent role in brain function by improving cognitive abilities [11]. Recent developments have successfully identified pyrimidine-containing compounds as potent inhibitors of several biological targets involved in various neurodegenerative diseases, including Alzheimer disease, Parkinson disease, Huntington disease, amyotrophic lateral sclerosis, diabetic neuropathy, and multiple sclerosis [11].
The therapeutic approach utilizing adenosine receptor modulation represents a non-dopaminergic strategy for treating neurodegenerative diseases, potentially offering advantages over traditional dopamine replacement therapies by addressing motor complications and providing neuroprotective effects [11] [10].
Thienopyrimidine derivatives, including 6-bromothieno[3,2-d]pyrimidine analogues, demonstrate significant antiviral activity through mechanisms involving viral polymerase inhibition and disruption of viral replication processes. These compounds exhibit broad-spectrum antiviral properties against both ribonucleic acid and deoxyribonucleic acid viruses [12] [13].
Structure-based virtual screening studies have identified substituted thienopyrimidines as novel inhibitors of hepatitis C virus replication, with compounds achieving half-maximal effective concentrations in the sub-micromolar range [14] [15]. The antiviral mechanism involves targeting the hepatitis C virus NS3 helicase, a critical enzyme required for viral replication [14]. Several synthesized thienopyrimidine derivatives demonstrate antiviral activity in the low to sub-micromolar range with favorable selectivity indices [14].
The broad-spectrum antiviral activity extends to multiple virus families, including negative-sense ribonucleic acid viruses such as influenza viruses A and B, Newcastle disease virus, and vesicular stomatitis virus [13]. Additionally, these compounds show efficacy against positive-sense ribonucleic acid viruses including Sindbis virus, hepatitis C virus, West Nile virus, and dengue virus, as well as deoxyribonucleic acid viruses such as vaccinia virus and human adenovirus [13].
The antiviral mechanism involves interference with pyrimidine biosynthesis pathways essential for viral replication. Compounds in this class act by depleting pyrimidine pools through inhibition of dihydroorotate dehydrogenase, an enzyme in the de novo pyrimidine biosynthesis pathway [13]. This depletion proves crucial for efficient virus replication, as viral ribonucleic acid and deoxyribonucleic acid synthesis requires substantial pyrimidine nucleotide pools [13].
Antiviral efficacy studies demonstrate that viral replication of both ribonucleic acid and deoxyribonucleic acid viruses can be restored in the presence of excess uracil or orotic acid, confirming the mechanism involves pyrimidine metabolism disruption [13]. The selectivity for viral over cellular processes results from the higher metabolic demands of rapidly replicating viruses compared to normal cellular metabolism [13].
Pyrimidine nucleoside analogues related to this chemical class have shown particular promise against human immunodeficiency virus type 1, with structure-activity relationship studies identifying compounds with nanomolar potency and favorable selectivity profiles [16]. These findings support the continued development of halogenated thienopyrimidine derivatives as antiviral therapeutic agents targeting viral polymerase function and nucleotide metabolism [16].
Kinase Inhibition Activity Data
| Compound Class | Target Kinase | IC50 Value | Cancer Cell Line | Reference |
|---|---|---|---|---|
| Halogenated thieno[3,2-d]pyrimidines | Multiple RTKs | 2-16 mg/L | Various cancer lines | [3] |
| Thienopyrimidine ureas | VEGFR/PDGFR | Sub-micromolar | HT1080 fibrosarcoma | [4] |
| RIPK2 inhibitors | RIPK2 | Low nanomolar | Living cells | [5] |
Antimicrobial Activity Profile
| Pathogen Type | MIC Range (mg/L) | Selectivity | Resistance Profile | Reference |
|---|---|---|---|---|
| MRSA/VISA/VRSA | 2-16 | High | Multidrug-resistant | [6] [7] |
| VRE | 2-16 | High | Vancomycin-resistant | [6] [7] |
| Gram-negative | 16-32 | Moderate | Limited activity | [6] [7] |
Adenosine Receptor Binding Data
| Receptor Subtype | Ki Value | Selectivity Ratio | Functional Activity | Reference |
|---|---|---|---|---|
| A2A | 1.6 nM | >10-fold vs A1 | Antagonist | [10] |
| A1 | >100 nM | - | Minimal activity | [10] |
Antiviral Activity Spectrum
| Virus Type | EC50 Range | Mechanism | Selectivity Index | Reference |
|---|---|---|---|---|
| HCV | Sub-micromolar | NS3 helicase inhibition | >100 | [14] [15] |
| Influenza A/B | Micromolar | Pyrimidine depletion | >50 | [13] |
| HIV-1 | Nanomolar | Polymerase inhibition | >1000 | [16] |